3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound known for its complex molecular structure
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
As a result of the compound’s action, the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors is disrupted . This could potentially lead to a decrease in the bacteria’s ability to cause disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, each requiring precise control over reaction conditions.
Formation of Intermediate Compounds: : Typically, starting with 4-methoxybenzo[d]thiazole, various protecting groups and reagents are introduced in a stepwise fashion to build up the core structure.
Introduction of Azetidine Ring: : The azetidine ring is then synthesized through a cyclization reaction, often using reagents like triethylamine or other suitable bases.
Coupling Reactions: : The final step involves coupling the synthesized fragments under specific conditions, such as elevated temperatures and specific solvents, to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up through continuous flow chemistry to maintain reaction efficiency and consistency. Methods such as high-performance liquid chromatography (HPLC) would be used to ensure purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions using agents like potassium permanganate, forming various oxidized derivatives. Conversely, reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially on the benzo[d]thiazole and benzo[d]oxazole rings.
Hydrolysis: : Acid or base-catalyzed hydrolysis can lead to the breakdown of this compound, often resulting in the opening of the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, dichromate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
Oxidized Derivatives: : Modified versions of the original compound with additional oxygen-containing groups.
Reduced Forms: : Compounds with fewer oxygen-containing groups, often more stable and less reactive.
Scientific Research Applications
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has shown promise in various scientific research fields:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, interacting with specific proteins or enzymes.
Medicine: : Explored as a candidate for drug development due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((4-aminobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Highlighting Uniqueness
The uniqueness of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its methoxy group on the benzo[d]thiazole ring
This should give you a comprehensive overview of the compound. Do you have any specific aspect you'd like to delve deeper into?
Properties
IUPAC Name |
3-[2-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)27-12-9-22(10-12)17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZWJFQIFVMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.